molecular formula C14H21NO4 B13015626 2-(2-((sec-Butylamino)methyl)-6-methoxyphenoxy)acetic acid

2-(2-((sec-Butylamino)methyl)-6-methoxyphenoxy)acetic acid

Katalognummer: B13015626
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: PPBJSTFDWPFYHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-((sec-Butylamino)methyl)-6-methoxyphenoxy)acetic acid is an organic compound with a complex structure that includes a sec-butylamino group, a methoxyphenoxy group, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((sec-Butylamino)methyl)-6-methoxyphenoxy)acetic acid typically involves the reaction of 2-chloro-2-oxoacetic acid with sec-butylamine in a suitable solvent under controlled conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-((sec-Butylamino)methyl)-6-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(2-((sec-Butylamino)methyl)-6-methoxyphenoxy)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-((sec-Butylamino)methyl)-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-((sec-Butylamino)methyl)-6-methoxyphenoxy)acetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C14H21NO4

Molekulargewicht

267.32 g/mol

IUPAC-Name

2-[2-[(butan-2-ylamino)methyl]-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C14H21NO4/c1-4-10(2)15-8-11-6-5-7-12(18-3)14(11)19-9-13(16)17/h5-7,10,15H,4,8-9H2,1-3H3,(H,16,17)

InChI-Schlüssel

PPBJSTFDWPFYHF-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)NCC1=C(C(=CC=C1)OC)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.